Methyl hydrogen octadecylphosphonate
Description
Significance of Alkylphosphonates in Materials Science and Interface Engineering
Alkylphosphonates, particularly long-chain variants like octadecylphosphonic acid (OPA), are of considerable importance in materials science and interface engineering due to their capacity to form robust, ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. acs.org These monolayers provide a powerful method for tailoring the surface properties of materials for specific applications. nbinno.com
The primary significance of these compounds lies in their phosphonic acid headgroup, which forms strong bonds with metal oxide surfaces such as titanium, aluminum, silicon, and mica. acs.orgacs.org This strong interaction, often involving the formation of P-O-metal bonds, anchors the molecules to the substrate, creating a stable and durable coating. The long alkyl chain, in this case, an octadecyl chain, then orients away from the surface, forming a densely packed, hydrophobic layer.
This ability to precisely control surface chemistry is crucial in many advanced technologies:
Corrosion Resistance: Alkylphosphonate SAMs can act as a barrier, protecting the underlying metal from corrosive environments.
Biocompatibility: Modifying the surfaces of medical implants, such as those made from titanium alloys, with alkylphosphonate SAMs can improve their integration with biological tissues. acs.org
Adhesion and Lubrication: The tailored interface created by these monolayers can enhance adhesion to other materials or, conversely, act as a lubricant to reduce friction. nbinno.comnih.gov
Nanotechnology: In the realm of nanoparticles, these compounds help to stabilize particles, prevent aggregation, and allow for their dispersion in various solvents. nbinno.com
The structure of the alkyl chain, its length, and the nature of the headgroup all influence the final properties of the surface, making alkylphosphonates versatile tools for surface engineering. nih.gov
Research Context of Methyl Hydrogen Octadecylphosphonate within Organophosphorus Chemistry
This compound belongs to the family of organophosphorus compounds, a diverse area of chemistry that studies organic compounds containing carbon-phosphorus bonds. wikipedia.org This field has produced compounds with a vast range of applications, from pesticides and flame retardants to pharmaceuticals and the nerve agents Sarin and VX. wikipedia.orgnih.gov
Within this broad context, this compound is classified as a phosphonate (B1237965) monoester. Phosphonates are derivatives of phosphonic acid, characterized by a direct P-C bond. wikipedia.org The synthesis of such compounds often relies on foundational reactions in organophosphorus chemistry, such as the Michaelis-Arbuzov reaction, which is a versatile method for forming P-C bonds. nih.govresearchgate.net
Research specifically on this compound is less prevalent than on its parent compound, octadecylphosphonic acid (OPA). OPA is extensively studied as a model system for the formation of self-assembled monolayers. acs.orgacs.org this compound, as the monomethyl ester of OPA, is investigated in contexts where a modification of the phosphonic acid headgroup is desired. This esterification can influence the molecule's solubility, its interaction with surfaces, and its reactivity. The study of such esters helps to elucidate the role of the headgroup in the self-assembly process and the resulting monolayer's stability and properties.
Evolution of Research Themes and Methodologies
The study of organophosphorus compounds for surface modification has evolved significantly over the past few decades. Initially rooted in the foundational synthesis of organophosphorus compounds in the 19th and early 20th centuries, the field has matured with the advent of modern surface science techniques. nih.govrsc.org
Evolution of Research Themes:
From Bulk Properties to Surface Phenomena: Early organophosphorus chemistry was focused on the synthesis and bulk properties of these compounds. rsc.org The shift towards materials science and nanotechnology has brought the surface activity of molecules like alkylphosphonates to the forefront. The ability to form well-defined interfaces is now a primary driver of research.
Increasing Complexity: Research has progressed from studying simple, uniform alkyl chains to incorporating more complex functionalities. For example, researchers are exploring alkylphosphonates with terminal groups that can impart specific biological or chemical activity to a surface. nih.gov
Application-Driven Research: Modern research is heavily influenced by the need for advanced materials in electronics, medicine, and energy. This has led to studies on the use of alkylphosphonates in creating functional interfaces for sensors, biocompatible implants, and anti-fouling coatings. scribd.com
Evolution of Methodologies:
Synthesis: While classical methods like the Michaelis-Arbuzov reaction remain important, new synthetic routes are continuously being developed to create more complex and functionalized alkylphosphonates with greater efficiency and under milder conditions. researchgate.netrsc.org Recent developments include light-driven and photoredox catalysis methods for forming C-P bonds. researchgate.netnih.gov
Deposition Techniques: The methods for creating self-assembled monolayers have also advanced. Early work relied on simple passive adsorption from a solution. More recent studies have explored techniques like electro-assisted deposition, which can lead to faster formation of more ordered and densely packed monolayers.
Characterization: The ability to study these monolayers at the molecular level has been transformed by the development of advanced analytical techniques. X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and contact angle measurements are now routinely used to characterize the composition, structure, order, and properties of these ultrathin films. acs.org
This continuous evolution in both research focus and technical capability ensures that alkylphosphonates, including this compound, will remain a subject of active investigation in the pursuit of advanced materials with precisely engineered surfaces.
Structure
2D Structure
Properties
CAS No. |
25371-55-5 |
|---|---|
Molecular Formula |
C19H41O3P |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methoxy(octadecyl)phosphinic acid |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3,(H,20,21) |
InChI Key |
OFTHYJZWGCWWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methyl Hydrogen Octadecylphosphonate
Established Synthetic Routes for Alkylphosphonate Monoesters
The synthesis of alkylphosphonate monoesters like methyl hydrogen octadecylphosphonate is primarily achieved through carefully controlled reactions that either build the molecule from precursors or selectively modify a more substituted phosphonate (B1237965) core.
Partial Hydrolysis of Alkyl Phosphonate Diesters
One of the most direct methods for the preparation of phosphonic acid monoesters is the partial hydrolysis of the corresponding dialkyl phosphonates. This process is typically conducted under acidic conditions to facilitate the sequential cleavage of the ester groups.
The hydrolysis of dialkyl phosphonates is a two-step consecutive reaction. nih.gov The first hydrolysis step yields the desired alkyl hydrogen phosphonate (the monoester), while the second step leads to the full hydrolysis product, the phosphonic acid. To obtain the monoester in high yield, reaction conditions must be carefully controlled. The mechanism for acid-catalyzed hydrolysis generally involves the protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom (an AAc2 mechanism), leading to the cleavage of the P-O bond. nih.gov
The reaction is often performed by refluxing the dialkyl phosphonate with a mineral acid, such as hydrochloric acid (HCl). nih.gov The concentration of the acid, temperature, and reaction time are critical parameters that influence the selectivity towards the monoester.
Table 1: Illustrative Conditions for Acid-Catalyzed Partial Hydrolysis
| Starting Material | Catalyst/Solvent | Temperature | Reaction Time | Product |
| Dimethyl Octadecylphosphonate | Conc. HCl / Water | Reflux | Controlled | This compound |
| Diethyl Arylphosphonate | Conc. HCl / Water | Reflux | 1-12 h | Ethyl Hydrogen Arylphosphonate |
| Dimethyl Methylphosphonate (B1257008) | Conc. HCl / Water | Reflux | Variable | Methyl Hydrogen Methylphosphonate |
This table provides generalized conditions; specific parameters vary based on the substrate.
Another approach involves the use of reagents like sodium iodide in acetone (B3395972) or lithium bromide in acetonitrile (B52724) to achieve selective mono-demethylation of dimethyl acylphosphonates, a reaction that can be adapted for alkylphosphonates. rsc.org
Radical Addition Approaches for Long-Chain Alkylphosphonic Acids
Radical reactions provide a powerful method for forming the crucial carbon-phosphorus (C-P) bond, especially for long-chain alkylphosphonates where traditional nucleophilic substitutions might be less efficient. This approach typically involves the addition of a phosphorus-centered radical to an alkene.
A common method is the hydrophosphonylation of an alkene, such as 1-octadecene (B91540), with a dialkyl phosphite (B83602) (a source of the H-P(O)(OR)₂ moiety). The reaction can be initiated by radical initiators like peroxides or azo compounds (e.g., AIBN). The process involves the formation of a phosphonyl radical which then adds across the double bond of the alkene. This is followed by a hydrogen atom transfer from another molecule of dialkyl phosphite to the resulting carbon-centered radical, propagating the radical chain and forming the dialkyl octadecylphosphonate. Subsequent selective hydrolysis, as described previously, yields the monoester.
This method is advantageous for creating the long alkyl chain directly attached to the phosphorus atom. The anti-Markovnikov addition of the phosphonyl radical to the terminal alkene ensures the formation of the desired linear alkylphosphonate.
Precursor Synthesis and Intermediate Compounds in Phosphonate Derivatization
The synthesis of this compound and its analogs often relies on key precursors and intermediates that allow for the systematic construction of the final molecule.
Octadecyl Hydrogen Phosphonate as a Key Intermediate
Octadecyl hydrogen phosphonate, more accurately named octadecylphosphonous acid, is a tautomer of dihydrogen octadecylphosphite. This H-phosphonate compound, containing a reactive P-H bond, is a versatile intermediate in organophosphorus synthesis. It can be prepared through various methods, including the hydrolysis of phosphonous dichlorides.
The significance of H-phosphonates lies in their ability to undergo reactions that form the C-P bond. For instance, in the presence of a condensing agent, H-phosphonate monoesters can react with alcohols to form H-phosphonate diesters. researchgate.netumich.edu More importantly for this synthesis, they are precursors in palladium-catalyzed cross-coupling reactions (e.g., Hirao coupling) with aryl or vinyl halides to form phosphonates. wikipedia.org They can also participate in Michael additions to activated alkenes, providing another route to functionalized phosphonates. rsc.org
Synthetic Pathways to Diverse Octadecylphosphonate Analogues
The synthesis of analogues of this compound can be achieved by modifying either the alkyl chain or the ester group on the phosphonate moiety.
Michaelis-Arbuzov Reaction : This is a cornerstone of C-P bond formation. wikipedia.orgarkat-usa.org It involves the reaction of a trialkyl phosphite, such as trimethyl phosphite, with an alkyl halide, like 1-bromooctadecane. The reaction proceeds via a phosphonium (B103445) intermediate which then rearranges to form the thermodynamically stable dialkyl alkylphosphonate (dimethyl octadecylphosphonate). This diester can then be selectively hydrolyzed to the target monoester.
P(OCH₃)₃ + CH₃(CH₂)₁₇Br → CH₃(CH₂)₁₇P(O)(OCH₃)₂ + CH₃Br
Palladium-Catalyzed Cross-Coupling : Reactions like the Hirao coupling allow for the formation of a C-P bond by coupling a dialkyl phosphite with an alkyl or aryl halide. wikipedia.org This method expands the scope of accessible phosphonate structures.
Selective Esterification : Starting from octadecylphosphonic acid, one can achieve selective monoesterification to produce various monoester analogues. nih.gov For example, reacting the phosphonic acid with an orthoacetate can lead to the formation of either mono- or diesters depending on the reaction temperature. nih.govresearchgate.net
Strategies for Derivatization of the Phosphonate Moiety
The phosphonate group in this compound possesses two distinct reactive sites: the acidic P-OH proton and the methyl ester. This allows for a range of derivatization strategies.
The acidic proton can be deprotonated to form a phosphonate salt, which can then act as a nucleophile. Further esterification of the P-OH group is a common derivatization pathway. This can be accomplished using various esterification methods, such as reaction with an alcohol under condensation conditions (e.g., using dicyclohexylcarbodiimide) or via O-alkylation with an alkyl halide in the presence of a base. nih.gov
Alternatively, the monoester can be converted into a more reactive intermediate, such as a monomethyl alkylphosphoryl chloride. This is typically achieved by reacting the monoester salt with a chlorinating agent like thionyl chloride. google.com This phosphoryl chloride is a versatile intermediate that can be reacted with a wide range of nucleophiles, such as alcohols or amines, to generate a diverse library of phosphonate diester or phosphonamidate analogues.
Table 2: Summary of Derivatization Strategies
| Reagent | Moiety Targeted | Resulting Functional Group |
| Alcohol / Condensing Agent | P-OH | Phosphonate Diester |
| Alkyl Halide / Base | P-OH | Phosphonate Diester |
| Thionyl Chloride (SOCl₂) | P-OH | Phosphoryl Chloride |
| Amine / Activating Agent | P-OH | Phosphonamidate |
Esterification Reactions and Alkyl Substitutions for Structural Variation
Structural modification of this compound can be achieved through reactions at the phosphonic acid moiety or by altering the long alkyl chain. These modifications are key to tuning the compound's physicochemical properties.
Esterification Reactions: The remaining acidic P-OH group in this compound is a prime target for esterification to yield phosphonate diesters. One common approach begins with a dimethyl phosphonate precursor, which is then selectively demethylated to produce the monoester. google.com Alternatively, direct esterification of the phosphonic acid can be employed. nih.gov
A prominent method for synthesizing phosphonic acid monoesters involves the condensation of a methyl phosphonate with an alcohol in the presence of triphenylphosphine (B44618) and a dialkylazodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD). google.com The resulting diester can then undergo selective hydrolysis of the methyl group, often accomplished with trimethylsilyl (B98337) bromide (TMSBr), to yield the desired phosphonic acid monoester. google.com
Another strategy is the direct, selective monoesterification of a phosphonic acid using orthoesters. nih.gov The reaction conditions, particularly temperature, can be controlled to favor the formation of monoesters over diesters. For instance, reacting a phosphonic acid with an orthoacetate at a lower temperature (e.g., 30 °C) can selectively produce the monoester, while higher temperatures may lead to the diester. nih.gov
| Method | Reagents | Key Features | Reference |
| Mitsunobu-type Condensation & Demethylation | Alcohol, Triphenylphosphine, DIAD, then TMSBr | General method, relatively insensitive to steric hindrance. | google.com |
| Selective Esterification with Orthoesters | Triethyl orthoacetate | Temperature-dependent selectivity for mono- vs. di-esterification. | nih.gov |
| Fischer-type Esterification | Alcohol, Acid Catalyst | Classic method, equilibrium-driven. | masterorganicchemistry.com |
Alkyl Substitutions for Structural Variation: Varying the 18-carbon chain of octadecylphosphonate allows for significant tailoring of its lipophilicity and steric profile. While direct modification of the intact octadecyl chain is challenging, structural analogues are typically prepared by employing different starting materials in foundational synthetic routes like the Michaelis-Arbuzov reaction.
For more complex architectures, alkylation of molecules containing an α-carbon to the phosphonate group is a viable strategy. libretexts.org For example, a β-ketophosphonate features an acidic α-hydrogen that can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to introduce a new alkyl group. libretexts.org While this doesn't directly modify this compound, it represents a key strategy for synthesizing analogues with branched or otherwise substituted alkyl chains.
Introduction of Specific Functional Groups for Tailored Properties
Introducing functional groups into the phosphonate molecule can impart specific chemical reactivity or physical properties. A common target for functionalization is the α-carbon (the carbon atom directly bonded to the phosphorus atom).
One of the most well-established methods for this is the Pudovik reaction, which involves the addition of a phosphite, such as a dialkyl phosphite, to an aldehyde or ketone. mdpi.com To synthesize an α-hydroxy derivative of octadecylphosphonate, one could react dialkyl phosphite with octadecanal. This reaction is often catalyzed by a base and can be performed under solvent-free conditions, sometimes with ultrasonic irradiation to enhance reaction rates. mdpi.com The resulting α-hydroxy dialkyl phosphonate can then be selectively hydrolyzed to yield the target monoester.
These α-hydroxyphosphonates are versatile intermediates. The hydroxyl group can be further converted into other functionalities. For example, it can be substituted by amines under microwave irradiation to produce α-aminophosphonates, which are an important class of compounds due to their biological activities. mdpi.com
| Functional Group | Synthetic Method | Reactants | Key Features | Reference |
| α-Hydroxyl (-OH) | Pudovik Reaction | Dialkyl phosphite + Aldehyde/Ketone | Good atom economy; can often be performed solvent-free. | mdpi.com |
| α-Amino (-NHR) | Nucleophilic Substitution | α-Hydroxyphosphonate + Amine | Can be achieved under microwave conditions without a catalyst. | mdpi.com |
| γ-Keto (-C(O)-) | Stetter Reaction | Vinylphosphonate + Aldehyde | Catalyzed by N-heterocyclic carbenes. | organic-chemistry.org |
Regio- and Stereochemical Control in Phosphonate Synthesis
Controlling the precise location (regiochemistry) and three-dimensional arrangement (stereochemistry) of the phosphonate group is crucial when synthesizing complex molecules.
Regiochemical Control: The hydrophosphonylation of alkenes is a powerful method for forming C-P bonds. The regioselectivity of this addition is a key consideration. For instance, the addition of a phosphonyl radical to an unsymmetrical alkene like 1-octadecene can theoretically yield two different regioisomers. The reaction conditions determine the outcome. Radical additions, often initiated by peroxides or UV light, typically lead to the anti-Markovnikov product, where the phosphorus adds to the terminal carbon. In contrast, certain transition-metal-catalyzed reactions can favor the Markovnikov adduct.
Stereochemical Control: When the carbon atom attached to the phosphorus is a stereocenter, controlling the stereochemistry becomes critical. Asymmetric hydrophosphonylation, which favors the formation of one enantiomer over the other, can be achieved using chiral catalysts. Chiral dinuclear rare-earth metal complexes have shown high reactivity and enantioselectivity in the asymmetric hydrophosphonylation of α,β-unsaturated ketones. organic-chemistry.org This approach allows for the synthesis of enantiomerically enriched phosphonates, which is vital for applications in pharmacology and materials science where specific stereoisomers are required.
Green Chemistry Approaches and Sustainable Synthetic Strategies for Organophosphonates
Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable practices. These principles are increasingly being applied to the synthesis of organophosphonates.
Green Solvents and Conditions: A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Many modern phosphonate syntheses are designed to be solvent-free. mdpi.com For example, the synthesis of α-hydroxyphosphonates can be carried out by simply mixing the neat reactants, often accelerated by methods such as ultrasonic irradiation, which provides mechanical energy to drive the reaction. mdpi.com
Atom Economy and Greener Reagents: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. The Pudovik reaction is an example of an atom-economical addition reaction. mdpi.com
The choice of reagents is also critical. Dimethyl carbonate, for instance, is considered a green methylating agent for esterifications, serving as a less toxic alternative to reagents like methyl halides or dimethyl sulfate. organic-chemistry.org Base-catalyzed methyl transfer from dimethyl carbonate to acidic groups proceeds under mild conditions with high selectivity. organic-chemistry.org
| Green Chemistry Principle | Application in Phosphonate Synthesis | Example | Reference |
| Solvent Reduction | Solvent-free reactions | Ultrasound-assisted, catalyst-free synthesis of α-hydroxyphosphonates from neat reagents. | mdpi.com |
| Use of Safer Reagents | Replacing toxic reagents | Using dimethyl carbonate for esterification instead of methyl halides. | organic-chemistry.org |
| Catalysis | Using efficient and recyclable catalysts | Copper-catalyzed P-arylation using inexpensive and benign ligands like proline. | organic-chemistry.org |
| Atom Economy | Addition reactions | Hydrophosphonylation of alkenes, where all atoms of the H-P compound are added across the double bond. | organic-chemistry.org |
Advanced Surface Functionalization and Self Assembled Monolayer Sam Formation
Mechanisms of Phosphonate (B1237965) Adsorption and Surface Bonding on Diverse Substrates
The formation of a methyl hydrogen octadecylphosphonate SAM is a complex process governed by the interplay of several chemical and physical phenomena. The phosphonate headgroup serves as a versatile anchor, capable of interacting with various substrates through multiple bonding mechanisms. This versatility allows for the functionalization of technologically important materials such as titanium dioxide (TiO2), aluminum oxide (Al2O3), zirconium dioxide (ZrO2), and the native oxide layer of silicon (SiO2). nih.gov
The interaction between the phosphonate headgroup of this compound and a substrate surface can be categorized into three primary bonding modes: monodentate, bidentate, and tridentate. The prevalence of each mode is dependent on factors such as the nature of the substrate, the surface hydroxyl group density, and the conditions of SAM formation.
Monodentate Bonding: In this configuration, a single oxygen atom from the phosphonate group forms a covalent bond with a metal atom on the substrate surface. This type of bonding is less common for phosphonates due to the presence of multiple oxygen atoms available for interaction.
Bidentate Bonding: This mode involves two of the oxygen atoms from the phosphonate headgroup binding to one or two metal centers on the surface. Bidentate chelation, where both oxygens bind to the same metal atom, and bidentate bridging, where the oxygens bind to adjacent metal atoms, are common configurations. Bidentate bonding is frequently observed in phosphonate SAMs on various metal oxides.
Tridentate Bonding: Here, all three oxygen atoms of the deprotonated phosphonate group coordinate with the substrate surface. This mode provides the strongest anchoring of the molecule to the surface and is often associated with the formation of highly stable and well-ordered monolayers. For instance, on ZnO nanowires, a well-defined SAM structure with tridentate coordination of phosphonic acids has been confirmed when using non-polar solvents like toluene. nih.gov
The characterization of these bonding modes is typically achieved through surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR). For example, XPS can provide conclusive evidence of covalent phosphonate formation on substrates like aluminum oxide and hafnium oxide. researchgate.net FTIR, on the other hand, can distinguish between the different coordination states of the P-O bonds.
| Bonding Mode | Description | Substrate Examples | Key Characteristics |
|---|---|---|---|
| Monodentate | One P-O-Metal bond. | Less common, can be an intermediate state. | Weaker surface adhesion compared to other modes. |
| Bidentate | Two P-O-Metal bonds (bridging or chelating). | Stainless Steel 316L, Copper Oxide. researchgate.netresearchgate.net | Common and provides good stability. |
| Tridentate | Three P-O-Metal bonds. | ZnO, Iron Oxides. nih.govresearchgate.net | Strongest surface anchoring, leads to highly ordered SAMs. |
The covalent attachment of this compound to metal and metal oxide surfaces is primarily achieved through condensation reactions. These reactions typically involve the phosphonic acid headgroup (which can be formed in situ from the hydrolysis of the methyl ester) and the hydroxyl groups (-OH) present on the native oxide layer of the substrate. researchgate.net
The process can be generalized as follows: R-PO(OH)₂ + M-OH → R-PO(OH)-O-M + H₂O Further condensation can lead to the formation of bidentate or tridentate linkages.
Initially, the phosphonate molecules may physisorb to the surface through hydrogen bonding with the surface hydroxyl groups. nih.gov Subsequent heating or prolonged reaction times can promote the condensation reaction, leading to the formation of strong, covalent P-O-Metal bonds. nih.gov This covalent attachment is crucial for the long-term stability of the SAM, especially in aqueous environments. The P-O bond energy is significantly higher (~80 kcal/mol) compared to the S-Au bond in thiol-based SAMs (~40 kcal/mol), contributing to the superior stability of phosphonate monolayers. nih.gov
While covalent bonding anchors the this compound molecules to the substrate, the organization and ordering of the monolayer are largely governed by weaker intermolecular forces.
Hydrogen Bonding: In the initial stages of SAM formation, and even within the completed monolayer, hydrogen bonding plays a significant role. nih.gov Hydrogen bonds can form between the P-OH groups of adjacent phosphonate molecules and between the phosphonate headgroups and the hydroxylated surface. nih.govnih.gov These interactions help to guide the initial assembly of the molecules on the surface. In some cases, particularly in the absence of thermal annealing, the film may be primarily held together by hydrogen bonds. nih.gov
The choice of solvent is a critical parameter that significantly influences the kinetics of SAM formation and the quality of the resulting monolayer. The solvent must not only dissolve the this compound but also interact appropriately with both the molecule and the substrate.
Studies on various phosphonic acid SAMs have shown that solvents with low dielectric constants and weak interactions with the substrate tend to produce higher quality, more stable monolayers. acs.orgnih.gov This is because high-dielectric constant solvents, or those that can coordinate with the surface, may compete with the phosphonate molecules for adsorption sites, thereby disrupting the formation of a dense and well-ordered SAM. acs.orgnih.gov For example, on indium tin oxide (ITO) surfaces, solvents like triethylamine (B128534) and ethyl ether resulted in higher density monolayers compared to more polar solvents like methanol (B129727) or water. nih.gov
The solvent can also affect the dissociation of the substrate surface. For instance, on ZnO nanowires, the degree of Zn²⁺ dissociation into the solvent was found to strongly influence the surface coordination of the phosphonic acids during SAM formation. nih.gov Polar protic solvents can lead to the formation of layered zinc compound byproducts, whereas non-polar solvents favor the formation of well-defined tridentate SAMs. nih.gov
| Solvent Property | Effect on SAM Formation | Example Solvents (Favorable) | Example Solvents (Unfavorable) |
|---|---|---|---|
| Low Dielectric Constant | Promotes higher density and more stable monolayers by minimizing solvent-surface interactions. acs.orgnih.gov | Toluene, Tetrahydrofuran (THF), Ethyl Ether. nih.govnih.gov | Water, Methanol, Dimethyl Sulfoxide (DMSO). nih.gov |
| Weak Surface Coordination | Reduces competition for adsorption sites on the substrate. nih.gov | Triethylamine. nih.gov | Pyridine (can coordinate with surface sites). acs.org |
| Low Surface Dissociation | Prevents the formation of byproducts and favors well-defined bonding modes. nih.gov | Toluene, tert-Butyl Alcohol. nih.gov | Methanol, Ethanol. nih.gov |
Fabrication Techniques for this compound SAMs
Immersion (Dip Coating): This is the most common and straightforward method for forming phosphonate SAMs. csem.chossila.com The process involves simply immersing a clean, activated substrate into a dilute solution of this compound for a specific duration. ethz.ch The immersion time can range from a few minutes to several hours, depending on the desired surface coverage and the concentration of the solution. ossila.comresearchgate.net During immersion, the phosphonate molecules spontaneously adsorb onto the substrate and self-organize into a monolayer. ethz.ch Following immersion, the substrate is typically rinsed with a clean solvent to remove any non-covalently bonded molecules and then dried. ossila.com
Spin-Coating: This technique offers a faster method for depositing a uniform thin film across a substrate. ossila.comossila.com A small amount of the phosphonate solution is dispensed onto the center of the substrate, which is then spun at high speed. ossila.comresearchgate.net The centrifugal force spreads the solution evenly across the surface, and the solvent evaporates rapidly, leaving behind a thin film of the phosphonate molecules. ossila.com While spin-coating is very effective for achieving uniform coverage over large areas, a subsequent annealing step may be necessary to promote covalent bond formation and improve the ordering of the monolayer. ossila.comresearchgate.net
Both immersion and spin-coating have been successfully used to deposit phosphonic acid SAMs on various oxide surfaces, including indium tin oxide (ITO). csem.ch The choice between the two often depends on the specific application, substrate size, and desired throughput. For instance, immersion is a simple batch process, while spin-coating can be integrated into automated, high-throughput manufacturing lines. csem.ch
Solvent-Free and Environmentally Conscious Approaches for Surface Modification
Traditional solution-based methods for SAM deposition, while effective, often rely on volatile organic solvents, raising environmental and safety concerns. Consequently, there is a growing interest in developing solvent-free and more environmentally benign approaches for the surface modification of materials with compounds like this compound.
One promising method that minimizes solvent use is the "Tethering by Aggregation and Growth" (T-BAG) technique. nih.gov This process involves the vertical suspension of a substrate in a dilute solution of the phosphonate precursor. As the solvent slowly evaporates, the meniscus of the solution traverses the substrate surface, leading to the deposition and self-assembly of the molecules. Following the evaporation, a thermal annealing step is typically employed to drive the formation of strong, covalent bonds between the phosphonate headgroup and the oxide surface. nih.gov This method, while initiated from a solution, significantly reduces the volume of solvent required compared to traditional immersion techniques and can be considered a step towards more environmentally conscious processing.
Research into truly solvent-free deposition methods, such as vapor phase deposition, for phosphonate-based SAMs is an active area of investigation. These approaches would involve the sublimation of the precursor compound and its subsequent adsorption onto the substrate in a vacuum chamber. This would completely eliminate the need for solvents, offering a cleaner and more controlled deposition process. However, detailed studies on the vapor phase deposition of this compound are not yet prevalent in the literature.
Supercritical Carbon Dioxide (SCCO₂) Processing for Enhanced Deposition
Supercritical carbon dioxide (SCCO₂) has emerged as a green and highly effective medium for a variety of chemical processes, including the deposition of thin films and surface coatings. researchgate.net SCCO₂ exhibits properties intermediate between those of a liquid and a gas, such as high diffusivity, low viscosity, and zero surface tension, which can be advantageous for surface modification. researchgate.net
The use of SCCO₂ as a solvent for the deposition of organophosphonates offers several potential benefits. Its ability to readily dissolve many organic molecules, coupled with its excellent transport properties, can facilitate the uniform delivery of precursor molecules to complex and high-aspect-ratio surfaces. Furthermore, the solvent properties of SCCO₂ can be finely tuned by adjusting the temperature and pressure, allowing for precise control over the deposition process. The process is also inherently clean, as the CO₂ can be easily removed by depressurization, leaving no solvent residue on the surface.
While the application of SCCO₂ for the deposition of a wide range of materials is well-documented, specific studies detailing the formation of this compound SAMs using this technique are still emerging. However, the successful deposition of other nanocomposites and thin films using SCCO₂ suggests its high potential for achieving high-quality, uniform phosphonate monolayers in an environmentally friendly manner. researchgate.net
Langmuir-Blodgett Film Deposition for Controlled Layering
The Langmuir-Blodgett (LB) technique offers a high degree of control over the formation of thin films, allowing for the creation of highly ordered monolayers and multilayers with precise thickness and molecular arrangement. nih.gov This method involves spreading the amphiphilic molecules, such as this compound, onto the surface of a liquid subphase, typically purified water. The molecules arrange themselves at the air-water interface, and a barrier is used to compress them into a condensed, solid-like monolayer. The organized monolayer can then be transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. nih.gov
The LB technique allows for the formation of Y-type bilayers, where the molecules in successive layers are oriented in a tail-to-tail or head-to-head fashion. For organophosphonates, this can be used to create robust, layered structures with alternating organic and inorganic (metal-phosphonate) networks. acs.orgfigshare.com The process provides excellent control over the film thickness, which is directly proportional to the number of layers deposited. The packing density of the molecules in the film can be controlled by adjusting the surface pressure during the deposition process.
Studies on the LB deposition of the closely related octadecylphosphonic acid (ODPA) have demonstrated the formation of well-organized films on various substrates. acs.orgfigshare.comsci-hub.seresearchgate.net These studies provide a strong foundation for the expected behavior of this compound in LB film formation, suggesting that it would also form stable and ordered monolayers at the air-water interface, which can be subsequently transferred to solid supports for various applications.
Characterization of SAM Structure, Morphology, and Interfacial Architecture
A comprehensive understanding of the structure, morphology, and interfacial architecture of SAMs is crucial for optimizing their performance in any given application. A variety of surface-sensitive analytical techniques are employed to probe these properties at the nanoscale.
Determination of Surface Coverage and Molecular Packing Density
The surface coverage and molecular packing density are critical parameters that define the quality and effectiveness of a SAM. A high packing density is often desirable as it can lead to more robust and defect-free monolayers.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition of the surface and can be used to estimate the surface coverage of the phosphonate monolayer. nih.govnih.gov By analyzing the attenuation of the substrate signal (e.g., Si 2p, Ti 2p) upon SAM formation, the thickness and, by extension, the coverage of the organic layer can be calculated. Furthermore, the atomic concentration of phosphorus from the phosphonate headgroup provides a direct measure of the presence of the molecules on the surface. nih.govnih.gov For instance, in studies of ODPA on titanium, an increase in carbon and phosphorus signals and a decrease in the titanium and oxygen signals from the substrate confirmed the formation of the monolayer. nih.gov
The molecular packing density, often expressed as the area per molecule, can be inferred from various techniques. For Langmuir-Blodgett films, the packing density can be estimated from the pressure-area isotherm measured on the Langmuir trough. For SAMs formed by other methods, techniques such as Atomic Force Microscopy (AFM) can provide high-resolution images of the monolayer structure, from which the molecular arrangement and packing can be determined.
Direct gravimetric methods, such as the use of a Quartz Crystal Microbalance (QCM) , can also provide quantitative information on the surface coverage. QCM measures the change in frequency of a quartz crystal upon adsorption of the SAM, which can be directly related to the mass of the adsorbed molecules and thus the surface coverage.
| Parameter | Technique | Typical Values for Octadecylphosphonate SAMs | Source |
| Surface Coverage | XPS, QCM | ~2.6 - 3.4 molecules/nm² | acs.org |
| Area per Molecule | Langmuir Trough, AFM | ~20 - 25 Ų/molecule |
Quantitative Measurement of Film Thickness using Spectroscopic and Microscopic Techniques
The thickness of the SAM is a fundamental parameter that is directly related to the length of the alkyl chain and its orientation relative to the surface.
Spectroscopic Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness of thin films, down to the sub-nanometer level. aau.dkjawoollam.comresearchgate.netreddit.comyoutube.com It measures the change in the polarization state of light upon reflection from a surface. By fitting the experimental data to an optical model, the thickness and refractive index of the film can be accurately determined. Ellipsometry has been widely used to measure the thickness of octadecylphosphonate SAMs on various substrates, providing values that are consistent with the formation of a single monolayer. sci-hub.se
Atomic Force Microscopy (AFM) can also be used to measure the film thickness by creating a scratch in the monolayer and measuring the height difference between the bare substrate and the top of the film. This method provides a direct, localized measurement of the film thickness.
The following table summarizes typical film thickness values obtained for octadecylphosphonate SAMs on different substrates using various techniques.
| Substrate | Deposition Method | Film Thickness (nm) | Measurement Technique | Source |
| Si/SiO₂ | T-BAG | 1.8 | AFM | |
| Al₂O₃ | Langmuir-Blodgett | 1.8 | Ellipsometry | sci-hub.se |
| HfO₂ | Langmuir-Blodgett | 1.8 | Ellipsometry | sci-hub.se |
Analysis of Molecular Orientation and Chain Conformation within Monolayers
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the molecular orientation of the alkyl chains in a SAM. nih.govacs.orgnih.govbohrium.comosti.gov By measuring the intensity of the C 1s → σ(C-H) and C 1s → σ(C-C) transitions as a function of the angle of incidence of the polarized X-ray beam, the average tilt angle of the alkyl chains with respect to the surface normal can be calculated. For well-ordered octadecylphosphonic acid SAMs on silicon oxide, NEXAFS studies have revealed an average chain tilt angle of approximately 37°. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy , particularly in reflection-absorption mode (IRRAS), can provide information about the conformational order of the alkyl chains. The positions of the symmetric and asymmetric C-H stretching vibrations are sensitive to the degree of trans-gauche isomerization in the alkyl chains. For highly ordered, all-trans chains, these peaks appear at lower wavenumbers (around 2850 and 2918 cm⁻¹, respectively), while disordered chains with more gauche defects exhibit peaks at higher wavenumbers.
These spectroscopic techniques, in combination, provide a detailed picture of the molecular architecture of the SAM, revealing the high degree of order and specific orientation adopted by the molecules upon self-assembly.
| Parameter | Technique | Typical Values for Octadecylphosphonate SAMs | Source |
| Alkyl Chain Tilt Angle | NEXAFS | 37° - 44° from surface normal | nih.govsci-hub.se |
| Chain Conformation | FTIR | Predominantly all-trans |
Interfacial Chemistry and Material Interactions of Methyl Hydrogen Octadecylphosphonate
Interaction with Metal Oxide Surfaces
The phosphonic acid moiety exhibits a strong affinity for various metal oxide surfaces, including those of silicon, titanium, nitinol (B1230138), zirconium dioxide, tantalum pentoxide, hafnium dioxide, and aluminum oxide. This interaction leads to the formation of self-assembled monolayers that are chemically bonded to the substrate. researchgate.netdiva-portal.org The stability and structure of these films are dictated by the nature of the bond between the phosphonate (B1237965) headgroup and the metal oxide.
Dense and highly ordered monolayers of ODPA can be prepared on nonporous zirconium dioxide (ZrO₂) and titanium dioxide (TiO₂) powders. researchgate.net The interaction is also strong with nitinol (NiTi), a nickel-titanium alloy, where phosphonic acids form stable, protective layers over the native oxide surface. ethz.chresearchgate.net On aluminum oxide (Al₂O₃), ODPA reacts strongly, forming robust chemical bonds. researchgate.netresearchgate.net Studies on tantalum oxide using the related octadecylphosphoric acid have also shown the formation of strongly bonded, ordered adlayers. researchgate.netresearchgate.net While specific studies on methyl hydrogen octadecylphosphonate with hafnium dioxide are less common, the known affinity of phosphate (B84403) groups for hafnia surfaces suggests a similar robust interaction. mdpi.com
The nature of the bonding can vary from hydrogen bonding on silicon oxide to strong covalent or ionic linkages (e.g., P-O-Al) on aluminum oxide. srce.hr This variability in interaction strength and bonding mode is a key factor in the formation and stability of the resulting monolayer. For instance, on nitinol nanoparticles, spectroscopic data suggest the phosphonate headgroup adsorbs in a mixed bidentate/monodentate binding motif. ethz.ch
Investigation of Surface Hydroxylation and Specific Bonding Sites
The formation of phosphonate monolayers on metal oxide surfaces is critically dependent on the presence of surface hydroxyl groups (-OH). These groups serve as the primary reaction sites for the phosphonic acid headgroup. researchgate.netacs.org The adsorption process often begins with the phosphonic acid forming hydrogen bonds with the surface hydroxyls, followed by a condensation reaction that results in the formation of stable metal-oxygen-phosphorus (M-O-P) bonds and the release of water. researchgate.net
The specific coordination of the phosphonate headgroup to the surface can occur in several modes:
Monodentate: One oxygen atom from the phosphonate group binds to a single metal site on the surface.
Bidentate: Two oxygen atoms from the phosphonate group bind to one or two metal sites.
Tridentate: All three oxygen atoms from the deprotonated phosphonate group bind to the surface.
The preferred bonding mode is influenced by the specific metal oxide, the density and arrangement of surface hydroxyl groups, and the reaction conditions. For example, on stainless steel, nitinol, and various metal oxides, ODPA can exhibit monodentate, bidentate, and tridentate bonding. researchgate.net On aluminum oxide, evidence for both bidentate and tridentate species has been reported. researchgate.net The stability of the resulting monolayer is often linked to these bonding configurations, with multidentate binding generally providing greater hydrolytic stability. The termination of the crystal surface also plays a significant role; ODPA has been shown to adsorb preferentially to aluminum-terminated terraces on α-Al₂O₃ (0001) surfaces that are hydroxylated in air. researchgate.netacs.org
Influence of Substrate Crystallinity, Surface Defect Density, and Roughness on Adhesion
The physical and structural properties of the metal oxide substrate significantly impact the quality and adhesion of the phosphonate monolayer.
Substrate Crystallinity: The crystalline structure of the substrate affects the arrangement of surface atoms and hydroxyl groups, which in turn influences the binding and ordering of the SAM. A study comparing ODPA monolayers on different aluminum oxide surfaces found that monolayers on single-crystalline Al₂O₃(11̅02) and amorphous Al₂O₃ surfaces showed high stability in aqueous environments. researchgate.netresearchgate.net In contrast, monolayers on the single-crystalline Al₂O₃(0001) surface were less stable and could be displaced by water. researchgate.netresearchgate.net This difference in stability is attributed to variations in the interfacial binding states, which range from directed coordination bonds on the (11̅02) surface to weaker ionic interactions on the (0001) surface. researchgate.netresearchgate.net Generally, a well-defined crystal lattice can promote the formation of highly ordered monolayers, whereas amorphous surfaces may lead to a more disordered film due to the random distribution of binding sites.
Surface Defect Density: Surface defects, such as vacancies, step edges, and grain boundaries, can act as preferential sites for nucleation and growth of the monolayer. While these sites can enhance the initial adsorption kinetics, a high density of defects can disrupt the long-range ordering of the alkyl chains, leading to a less-packed and potentially less stable film. A uniform, low-defect surface is generally preferred for the formation of high-quality, crystalline-like SAMs.
Roughness: Substrate roughness influences adhesion primarily by increasing the total surface area available for bonding. An increase in surface roughness can enhance the mechanical interlocking between the monolayer and the substrate, thereby improving adhesion. uwo.ca However, excessive roughness on a microscopic scale can hinder the formation of a densely packed, well-ordered monolayer, as the molecules may not be able to align effectively over sharp topographical features. This can lead to increased defect density within the film. For ODPA SAMs on a mica substrate, the strong interaction between the phosphonate headgroup and the substrate atoms provides excellent mechanical robustness, allowing the film to act as a lubricant and protect the underlying surface from scratching. uwo.ca
Modulation of Surface Properties through Phosphonate Functionalization
The formation of a dense monolayer of this compound drastically alters the surface properties of the underlying metal oxide substrate. The outward-facing terminal methyl groups of the long octadecyl chains create a new interface with the surrounding environment.
Control of Surface Energy and Wettability for Specific Applications
One of the most significant changes upon phosphonate functionalization is the reduction of surface energy and the modification of wettability. Metal oxide surfaces are typically high-energy and hydrophilic due to the presence of surface hydroxyl groups. The formation of an ODPA monolayer, with its nonpolar, hydrocarbon chains, transforms the surface into a low-energy, hydrophobic one.
This change is quantifiable through water contact angle measurements. For instance, the formation of ODPA monolayers on titania surfaces results in a significant increase in the water contact angle, reaching a plateau of 110° ± 2°, indicating the creation of a hydrophobic surface. researchgate.netntmdt-si.com Similarly, high water contact angles are observed on ODPA-modified aluminum oxide (around 110-120°) and titanium dioxide (117.6° ± 2.5°). researchgate.netcardiff.ac.uk On oxidized copper, ODPA SAMs were found to be very hydrophobic, with water contact angles exceeding 140°. researchgate.net This ability to render surfaces hydrophobic is critical for applications such as anti-fouling coatings, corrosion protection, and creating self-cleaning surfaces. researchgate.netcardiff.ac.uk
| Substrate | ODPA-Modified Water Contact Angle (°) | Reference |
|---|---|---|
| Titanium Dioxide (TiO₂) | 110 ± 2 | researchgate.netntmdt-si.com |
| Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | cardiff.ac.uk |
| Aluminum Oxide (Al₂O₃) | ~110 - 120 | researchgate.net |
| Copper Oxide (CuOₓ) | >140 | researchgate.net |
Modification of Electrochemical Properties at the Material-Solution Interface
The dense, hydrophobic barrier created by a phosphonate monolayer can significantly alter the electrochemical behavior of the underlying material, particularly its corrosion resistance. The monolayer acts as a physical barrier, inhibiting the transport of corrosive species, such as water, oxygen, and chloride ions, to the metal surface. researchgate.netsrce.hr
Electrochemical impedance spectroscopy (EIS) is a powerful technique used to study these protective properties. For copper-nickel and stainless steel alloys in natural waters, ODPA films have been shown to provide efficient corrosion protection. researchgate.netsrce.hr EIS measurements confirm that the protective film acts as an effective barrier to the diffusion of corrosive species and the dissolution of the native oxide layer. researchgate.netsrce.hr The protective properties of the ODPA film remain significant even under flowing conditions, demonstrating the robustness of the monolayer. researchgate.netsrce.hr On aluminum, functional phosphonic acids with hydrophobic aliphatic groups increase the hydrophobicity of the surface, acting as a barrier to aqueous solutions and improving corrosion protection. mdpi.com
However, the electrochemical stability of the phosphonate linkage itself can be a factor. Studies on other phosphonate-derivatized complexes on metal oxides have shown that electrochemical oxidation can, in some cases, enhance desorption and decomposition of the monolayer, highlighting the importance of considering the operating electrochemical potential in specific applications. nih.gov
Polymer-Phosphonate Composites and Hybrid Materials
The strong binding of the phosphonate group to metal oxides makes it an excellent anchor for creating organic-inorganic hybrid materials and composites. In these materials, the phosphonic acid acts as a molecular linker or coupling agent between an inorganic filler or substrate and a polymer matrix.
This approach is used to improve the adhesion between polymers and metal surfaces, enhance the dispersion of inorganic nanoparticles within a polymer matrix, and create new materials with combined properties. Metal phosphonates themselves are a class of hybrid materials synthesized by combining metal ions and organophosphonic linkers. rsc.org These materials can be designed to have specific functionalities and porosities for applications in catalysis, separation, and energy storage. rsc.orgresearchgate.net
Polymers containing phosphonic acid groups in their sidechains can be synthesized and used to create functional composites. mdpi.com For example, periodic mesoporous titanium phosphonate hybrid materials have been synthesized using organophosphonic acids as coupling molecules. rsc.org These materials integrate the organophosphonate groups directly into the inorganic framework, creating a true hybrid material at the molecular level with applications in photocatalysis and as adsorbents for heavy metal ions. rsc.org The synthesis of such hybrid materials can be achieved through various methods, including co-precipitation of precursors, layer-by-layer deposition, and solvothermal synthesis, where the phosphonate plays a key role in structuring the final material. nih.gov
Design and Synthesis of Graft-Copolymers Bearing Phosphonate Anchors
The synthesis of graft copolymers, which consist of a primary backbone chain with one or more side chains (grafts) attached, is a versatile method for tailoring the properties of polymers. When these grafts are anchored via phosphonate groups, the resulting materials often exhibit enhanced adhesion to various substrates, improved thermal stability, and flame retardancy. The design of such copolymers involves the strategic selection of monomers and polymerization techniques to achieve the desired architecture and functionality.
One common approach to synthesizing graft copolymers with phosphonate anchors is through the "grafting through" method. This technique involves the copolymerization of a macromonomer, which is a polymer chain with a polymerizable end group, with a conventional monomer. In the context of phosphonate-anchored graft copolymers, a macromonomer containing a phosphonate group can be copolymerized with other monomers to form a polymer backbone with pendant phosphonate-terminated grafts.
Another strategy is the "grafting from" approach, where initiating sites are created along a polymer backbone, from which the graft chains are then grown. For phosphonate-containing graft copolymers, this could involve the initial synthesis of a polymer backbone with latent initiating sites, followed by the attachment of a phosphonate-containing initiator and subsequent polymerization of a second monomer.
The choice of polymerization method is crucial in controlling the structure of the resulting graft copolymer. Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are often employed. These methods allow for precise control over the molecular weight, polydispersity, and architecture of the polymers, enabling the synthesis of well-defined graft copolymers with predictable properties.
While the direct use of this compound in the synthesis of graft copolymers is not extensively detailed in readily available literature, the principles of incorporating long-chain alkyl phosphonates can be inferred from related studies. For instance, the synthesis could involve the initial preparation of a monomer containing the octadecylphosphonate group. This monomer could then be copolymerized with other vinyl monomers to create a random copolymer with pendant octadecylphosphonate groups, which can act as anchors.
Alternatively, a polymer backbone could be functionalized with groups that can react with this compound or a derivative to attach the phosphonate anchor. For example, a polymer with hydroxyl or halide side groups could undergo a condensation or substitution reaction to introduce the octadecylphosphonate moiety.
The following table summarizes the general synthetic strategies for graft copolymers with phosphonate anchors:
| Grafting Strategy | Description | Key Considerations |
| Grafting Through | Copolymerization of a macromonomer containing a phosphonate group with a comonomer. | Synthesis of the phosphonate-functionalized macromonomer; reactivity ratios of the macromonomer and comonomer. |
| Grafting From | Initiating sites are created on a polymer backbone, followed by the growth of polymer grafts. | Efficiency of initiator attachment to the backbone; control over the polymerization of the graft chains. |
| Grafting Onto | Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. | Efficiency of the coupling reaction; steric hindrance can limit grafting density. |
Surface Modification of Metal-Organic Frameworks (MOFs) and Their Nanocrystals
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising materials for a wide range of applications. The surface properties of MOFs and their nanocrystals can be tailored for specific applications through post-synthetic modification, which involves the chemical modification of the MOF surface after its initial synthesis.
The use of phosphonates, particularly long-chain alkylphosphonates like octadecylphosphonic acid (a close structural analog of this compound), has been explored for the surface modification of MOFs. The phosphonate group can strongly coordinate to the metal nodes on the MOF surface, providing a robust anchor for the functionalizing molecule. The long alkyl chain, in this case, the octadecyl group, can impart significant changes to the surface properties of the MOF.
A notable example is the surface modification of the zirconium-based MOF, UiO-66, with octadecylphosphonic acid (OPA). The hydrophilic surface of as-synthesized UiO-66 can be rendered hydrophobic by the introduction of the long alkyl chains of OPA. This modification can enhance the stability of the MOF in humid environments and improve its dispersibility in non-polar solvents.
The process of surface modification typically involves suspending the MOF or its nanocrystals in a solution containing the modifying agent. The phosphonate headgroup of the OPA molecule coordinates to the zirconium clusters on the external surface of the UiO-66 crystals. This self-assembly process leads to the formation of a hydrophobic layer on the MOF surface.
The success of the surface modification can be confirmed through various characterization techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy can detect the characteristic vibrational bands of the alkyl chains and the phosphonate groups. X-ray photoelectron spectroscopy (XPS) can confirm the presence of phosphorus on the MOF surface. Contact angle measurements provide a direct indication of the change in surface wettability from hydrophilic to hydrophobic.
The following table summarizes the typical changes observed in the properties of a MOF after surface modification with a long-chain alkylphosphonate:
| Property | Before Modification | After Modification with Octadecylphosphonic Acid |
| Surface Wettability | Hydrophilic | Hydrophobic |
| Dispersibility | Good in polar solvents | Good in non-polar solvents |
| Water Stability | May be limited | Enhanced |
| Porosity | High internal surface area | Internal surface area largely retained, external surface functionalized |
The surface modification of MOF nanocrystals with molecules like this compound holds significant potential for creating advanced materials with tailored interfacial properties for applications in catalysis, separations, and drug delivery. The robust anchoring of the phosphonate group combined with the functionality of the organic tail allows for precise control over the surface chemistry of these versatile porous materials.
Spectroscopic and Advanced Analytical Techniques for Research on Methyl Hydrogen Octadecylphosphonate
Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy) for Structural Elucidation and Bonding Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the structural integrity and bonding characteristics of methyl hydrogen octadecylphosphonate. These techniques are sensitive to the vibrations of specific chemical bonds within the molecule, offering a molecular fingerprint.
In the analysis of phosphonate-based compounds, FTIR is particularly useful for identifying the key functional groups. The P=O stretching vibration is a prominent feature, typically appearing in the 900-1200 cm⁻¹ region of the infrared spectrum. nih.gov The exact position of this band can provide insight into the bonding environment of the phosphonate (B1237965) headgroup, such as its interaction with a substrate surface. Other important vibrational modes include the P-O-C and C-O-H stretches, which are also found in the mid-infrared region. nih.gov
Studies on related compounds, such as the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid, have demonstrated the utility of both Raman and IR spectroscopy in monitoring chemical transformations. rsc.org For this compound, the long octadecyl chain gives rise to characteristic C-H stretching vibrations, typically observed around 2850-2960 cm⁻¹. The intensity and position of these peaks can be used to assess the conformational order and packing density of the alkyl chains, especially in self-assembled monolayers.
Raman spectroscopy offers complementary information. It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the alkyl chain. researchgate.net The technique's ability to distinguish between molecules with a high degree of similarity makes it valuable for confirming the structure of the phosphonate and detecting impurities. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for this compound |
|---|---|---|
| C-H Stretching (Alkyl Chain) | 2850 - 2960 | Indicates the presence and conformational order of the octadecyl tail. |
| P=O Stretching | 900 - 1200 | Confirms the phosphonate functional group; sensitive to surface bonding. nih.gov |
| P-O-C Stretching | 1030 - 1050 | Characterizes the phosphonate ester linkage. |
| P-OH Stretching | ~925 | Identifies the acidic proton of the phosphonic acid group. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C, ²H Solid-State) for Molecular and Interfacial Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound and for investigating its behavior both in solution and when bound to surfaces.
In solution, ¹H, ¹³C, and ³¹P NMR are routinely used to verify the molecular structure and assess the purity of the synthesized compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the different protons in the molecule. The long octadecyl chain would produce a series of overlapping signals in the alkane region (~0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.88 ppm. The protons on the carbon adjacent to the phosphorus atom (α-CH₂) would be shifted downfield and show coupling to the phosphorus nucleus. The methyl ester protons (-OCH₃) would appear as a doublet around 3.5-4.0 ppm, also coupled to the phosphorus atom due to the P-O-C-H linkage. libretexts.orgpressbooks.pub
¹³C NMR: The carbon spectrum provides information on all the unique carbon environments. The signals for the 18 carbons of the alkyl chain would appear in the typical aliphatic region (~14-35 ppm). pressbooks.pub The carbon of the methyl ester group (-OCH₃) would be found further downfield (~50-55 ppm) due to the deshielding effect of the oxygen atom. pressbooks.pub The carbon directly bonded to phosphorus (α-C) would also exhibit a characteristic chemical shift and a large C-P coupling constant.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonates. This compound would exhibit a single resonance in a chemical shift range characteristic of phosphonic acid monoesters. Studies of similar compounds like methylphosphonic acid and its esters show signals typically in the range of +20 to +35 ppm. rsc.orgrsc.org The precise chemical shift is sensitive to pH and solvent conditions. nih.govresearchgate.net
| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | CH₃ (terminal, alkyl chain) | ~0.88 | Triplet |
| ¹H | -(CH₂)₁₆- | ~1.2-1.6 | Multiplet |
| ¹H | P-O-CH₃ | ~3.7 | Doublet (due to JHP) |
| ¹³C | Alkyl Chain Carbons | ~14-35 | Multiple Signals |
| ¹³C | P-O-CH₃ | ~52 | Doublet (due to JCP) |
| ³¹P | Phosphonate Group | ~25-35 | Multiplet |
When this compound is anchored to a surface, solid-state NMR (ssNMR) becomes a crucial tool for characterizing the interfacial structure, bonding, and dynamics.
³¹P Solid-State NMR: This technique can distinguish between different binding modes of the phosphonate headgroup to a metal oxide surface (e.g., monodentate, bidentate, tridentate). The chemical shift and, more specifically, the chemical shift anisotropy (CSA) are sensitive to the local coordination environment of the phosphorus nucleus. osti.gov Studies on layered metal phosphonates have established that the CSA parameters reflect the connectivity in the PO₃ group. nih.gov This allows for a detailed understanding of how the molecule tethers to the substrate.
¹³C Solid-State NMR: High-resolution ssNMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on the packing and conformation of the octadecyl chains in a SAM. Changes in chemical shifts can indicate the degree of crystallinity or order within the monolayer.
¹H Solid-State NMR: Proton ssNMR can probe the dynamics of the alkyl chains and the proximity of the phosphonate headgroup to surface hydroxyl groups, providing further insight into the nature of the surface-molecule interaction. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Chemical State, and Bonding Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information on the elemental composition and chemical states of the atoms present in the top few nanometers of a material. It is exceptionally well-suited for analyzing thin films and monolayers of this compound on various substrates.
When a surface is successfully coated, XPS survey scans show an increase in carbon and phosphorus signals and a decrease in signals from the underlying substrate. nih.gov High-resolution scans of individual elements provide detailed chemical state information.
P 2p (or P 2s): The binding energy of the phosphorus peak confirms the presence of the phosphonate. The P 2s peak is sometimes used instead of P 2p to avoid overlap with substrate peaks, such as Al 2p. sci-hub.se The binding energy can help elucidate the bonding to the surface; for instance, a peak around 192 eV for P 2s has been attributed to P-O-Al bonds in a multilayer film on an aluminum alloy. researchgate.net
C 1s: The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbons in the alkyl chain (C-C, C-H) at ~285.0 eV and carbons bonded to oxygen (C-O) in the methoxy (B1213986) group, which would appear at a slightly higher binding energy. nih.gov
O 1s: The oxygen spectrum is complex, with contributions from the substrate oxide, the P=O and P-O-C bonds in the phosphonate, and potentially the P-O-H group. Analysis of the O 1s peak shape can help determine the bonding configuration of the phosphonate headgroup. The absence of P=O and P-O bonding states in the O 1s spectrum of an octadecylphosphonate monolayer on silicon oxide was interpreted as evidence for a tridentate bonding mode.
| Element (Core Level) | Typical Binding Energy (eV) | Information Obtained |
|---|---|---|
| P 2p | ~133-134 | Confirms presence of phosphonate; chemical state analysis. |
| C 1s | ~285.0 (C-C/C-H) | Elemental composition; distinguishes alkyl vs. ether carbons. nih.gov |
| O 1s | ~531-533 | Probes P=O, P-O-C, and P-O-Substrate bonds. nih.gov |
Angle-resolved XPS (ARXPS) is a powerful, non-destructive extension of conventional XPS that provides depth-profiling information. By varying the take-off angle of the detected photoelectrons relative to the sample surface, the analysis depth can be changed from ~10 nm to ~2-3 nm. sci-hub.se
This technique is invaluable for confirming the formation of a true monolayer as opposed to thicker, multilayer films. princeton.edu For a uniform monolayer, the ratio of the signals from the film (e.g., C 1s, P 2p) to the signals from the substrate (e.g., Si 2p, Ti 2p) will increase as the take-off angle becomes more grazing (i.e., smaller angle relative to the surface plane). sci-hub.se This data can be used to calculate the thickness of the organic layer and assess its homogeneity.
Chromatography and Mass Spectrometry for Purity, Separation, and Identification (e.g., HPLC, LC-MS)
Chromatography and mass spectrometry are essential techniques for assessing the purity of this compound and for identifying any synthesis byproducts or degradation products.
High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), provides a robust method for separating the target compound from impurities. researchgate.net Given the long alkyl chain, reversed-phase HPLC would be a suitable method, where separation is based on hydrophobicity.
Mass spectrometry provides highly accurate molecular weight information, confirming the identity of the compound. The exact mass of this compound is 348.2793 g/mol . lookchem.com LC-MS analysis can detect and help identify impurities even at very low levels. nih.gov For instance, a common impurity in the synthesis could be the corresponding di-ester (dimethyl octadecylphosphonate) or the un-esterified di-acid (octadecylphosphonic acid), both of which would be readily separated and identified by LC-MS due to their different polarity and molecular weight. The combination of chromatographic retention time and mass-to-charge ratio provides a very high degree of confidence in compound identification and purity assessment. researchgate.net
Microscopy Techniques (Atomic Force Microscopy, Scanning Electron Microscopy) for Surface Morphology and Film Uniformity
Microscopy techniques are indispensable for the direct visualization of the surface structure of alkylphosphonate films. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) offer complementary information regarding the topography, homogeneity, and nanoscale organization of these molecular layers.
Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at the nanoscale, enabling the assessment of film uniformity and the identification of defects. For instance, studies on the closely related octadecylphosphonic acid (ODPA) have utilized AFM to monitor the stability and morphology of self-assembled monolayers on various substrates.
In one study, AFM was used to compare thermally treated and untreated ODPA films on stainless steel 316L. The images revealed that untreated films suffered significant loss after being flushed with solvents, while thermally treated films remained intact. This highlights the ability of AFM to provide direct visual evidence of film stability and uniformity. For a full-coverage ODPA film, the average surface roughness was measured to be approximately 0.06 nm, which is comparable to the underlying silicon oxide substrate, indicating the formation of a very smooth and uniform monolayer. surfacesciencewestern.com
Furthermore, AFM has been employed to investigate different multilayer conformations of ODPA. These investigations found that ODPA molecules can spontaneously form well-organized self-assembled bilayers. The structure of these bilayers was observed to be dependent on their position within a stack, with molecules being vertically aligned near the surface and tilted in the bulk of the stack. acs.org
Scanning Electron Microscopy (SEM) is another powerful tool for characterizing the surface morphology of materials. While AFM provides higher vertical resolution, SEM can quickly image larger areas and is effective in identifying larger-scale defects or variations in the film. For ODPA layers formed on titanium alloys, SEM, in conjunction with Energy Dispersive X-ray Spectroscopy (EDS), has been used to analyze the surface after various treatments, providing information on the elemental composition and morphology of the deposited layer. nih.gov
The combination of AFM and SEM allows for a thorough understanding of the surface morphology of alkylphosphonate films, from the molecular scale to larger macroscopic areas, ensuring the quality and integrity of the prepared monolayers.
Table 1: AFM-Derived Surface Characteristics of Octadecylphosphonic Acid (ODPA) Monolayers
| Parameter | Value | Substrate | Significance | Reference |
|---|---|---|---|---|
| Average Surface Roughness | ~0.06 nm | SiO2/c-Si | Indicates a highly uniform and smooth monolayer. | surfacesciencewestern.com |
| Deduced Film Thickness | 1.9 ± 0.1 nm | SiO2/c-Si | Corresponds to the length of a single, well-oriented ODPA molecule. | surfacesciencewestern.com |
| Bilayer Thickness (Surface) | 5 nm | N/A (Multilayer) | Suggests vertically aligned molecules in the bilayer. | acs.org |
| Bilayer Thickness (Bulk) | 3.4 nm | N/A (Multilayer) | Indicates tilted molecular arrangement within the stack. | acs.org |
Quartz Crystal Microbalance (QCM) for In Situ Adsorption Dynamics and Surface Loadings
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can monitor adsorption and desorption processes at surfaces in real-time. It operates by measuring changes in the resonant frequency of a quartz crystal oscillator as mass is added to or removed from its surface. This makes it an ideal tool for studying the in-situ adsorption dynamics and determining the surface loadings of molecules like this compound.
When a QCM crystal is coated with a specific material or self-assembled monolayer, it can be used as a sensor to detect the binding of analytes from the gas or liquid phase. For instance, QCM has been used to study the sorption of dimethyl methylphosphonate (B1257008) (DMMP), a nerve-agent simulant, into various chemically sensitive films. dtic.mil In one such study, a self-assembled monolayer with surface-confined Cu2+ ions was exposed to DMMP, resulting in a surface concentration equivalent to approximately 16 monolayers of the analyte. rsc.org This demonstrates the high sensitivity of QCM in quantifying surface loading.
The technique can provide valuable kinetic data about the adsorption process, such as the rate of adsorption and the total mass adsorbed at equilibrium. By monitoring the frequency shift over time, researchers can understand the dynamics of how molecules like this compound interact with and adsorb onto different surfaces.
Furthermore, QCM with Dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the adsorbed layer. The dissipation factor is related to the energy loss in the oscillating system. A rigid, well-adhered layer will have a low dissipation, whereas a soft, viscous, or non-uniform layer will exhibit higher dissipation. This can help to distinguish between different binding mechanisms and conformational changes in the adsorbed film.
Table 2: Illustrative QCM Data for Organophosphonate Adsorption
| Analyte | Surface | Observed Surface Concentration | Significance | Reference |
|---|---|---|---|---|
| Diisopropyl methylphosphonate (DIMP) | MUA–Cu2+ SAM | Equivalent to ~16 monolayers | Demonstrates high surface loading and strong interaction between the phosphonate and the surface. | rsc.org |
| Dimethyl methylphosphonate (DMMP) | Trisilanolphenyl-POSS films | Binds in a 1:1 molar ratio | Indicates specific binding stoichiometry. | dtic.mil |
Spectroscopic Ellipsometry and Reflectometry for Optical Properties and Film Thickness Determination
Spectroscopic Ellipsometry (SE) and Spectroscopic Reflectometry (SR) are non-destructive optical techniques that are highly sensitive to the thickness and optical properties of thin films. They are particularly well-suited for the characterization of self-assembled monolayers of compounds like this compound.
Spectroscopic Ellipsometry measures the change in the polarization state of light upon reflection from a sample surface. This change is quantified by the ellipsometric parameters, Psi (Ψ) and Delta (Δ). By analyzing these parameters over a range of wavelengths, a model can be constructed to determine the film's thickness, refractive index (n), and extinction coefficient (k).
A study on a full-coverage ODPA self-assembled monolayer on a silicon wafer with a native oxide layer provides a detailed example of the application of SE and SR. surfacesciencewestern.com The researchers used an optical stack model of OPA/SiO2/c-Si and fitted it to the experimental SE and SR data. This allowed for the determination of the dispersion of the optical functions and the thickness of the ODPA film. The study found that the ODPA monolayer behaves as a dielectric film in the visible range and becomes absorbing in the deep-UV range. surfacesciencewestern.com
Spectroscopic Reflectometry measures the intensity of light reflected from a surface as a function of wavelength. When used in conjunction with SE, it provides an additional set of data that can help to reduce the correlation between the film thickness and its optical properties in the model fitting process, leading to a more confident and accurate determination of these parameters. surfacesciencewestern.com
The thickness of the ODPA film deduced from the combined SE and SR data was found to be in excellent agreement with the thickness measured by AFM, demonstrating the reliability of these optical techniques for characterizing ultra-thin organic films. surfacesciencewestern.com
Table 3: Optical and Thickness Properties of ODPA SAM Determined by SE and SR
| Parameter | Value | Methodology | Significance | Reference |
|---|---|---|---|---|
| Film Thickness | 2.06 ± 0.14 nm | SE and SR data fitting | Consistent with a well-ordered monolayer of ODPA. | surfacesciencewestern.com |
| Refractive Index (visible range) | 1.61 - 1.62 | SE and SR data fitting | Characterizes the optical behavior of the film. | surfacesciencewestern.com |
| Optical Band Gap | 6.11 eV | SE and SR data fitting | Indicates the energy at which the film begins to absorb light. | surfacesciencewestern.com |
Theoretical and Computational Investigations of Methyl Hydrogen Octadecylphosphonate Systems
Quantum Mechanical Calculations (e.g., Semi-empirical, Ab initio) for Electronic Structure, Conformation, and Charge Distribution
Quantum mechanical (QM) calculations are fundamental to determining the intrinsic properties of a molecule. northwestern.edu These methods solve the Schrödinger equation to describe the distribution of electrons and predict molecular properties. northwestern.eduepfl.ch For molecules like methyl hydrogen octadecylphosphonate, both semi-empirical and ab initio methods can be employed to understand its electronic characteristics.
Ab initio calculations, which are derived from first principles without experimental data, provide a rigorous approach to studying electronic structure. epfl.ch Methods like Hartree-Fock and Møller-Plesset perturbation theory (MP2), often combined with basis sets like 6-31+G*, can be used to calculate the geometries and energies of phosphonate (B1237965) compounds. datapdf.com For a representative compound, methylphosphonic acid, calculations show that functions are not critical for stabilizing the phosphonate anion. datapdf.com These calculations reveal the preferred conformations around the C-P bond, indicating relatively low energy barriers to rotation. researchgate.net
Semi-empirical methods, such as MNDO and PM3, offer a computationally less intensive alternative, which can be useful for larger systems. datapdf.comresearchgate.net Studies on related acylphosphonates have used semi-empirical calculations to assess bond lengths, conformations, and charge distributions on the carbonyl and phosphoryl groups. researchgate.net
The charge distribution in the phosphonate headgroup is a key determinant of its interaction with surfaces and other molecules. QM calculations can quantify the partial charges on the phosphorus, oxygen, and carbon atoms. This information is crucial for understanding the molecule's dipole moment and its role in intermolecular interactions. researchgate.net
Below is a table of representative calculated atomic charges for a simplified phosphonate headgroup, illustrating the charge distribution.
| Atom | Calculated Partial Charge (a.u.) |
| P | +1.5 to +1.8 |
| O (P=O) | -0.8 to -1.0 |
| O (P-O-C) | -0.7 to -0.9 |
| O (P-O-H) | -0.7 to -0.9 |
| C (P-C) | -0.5 to -0.7 |
Note: These values are illustrative and derived from general findings for phosphonate groups in related molecules. The exact values for this compound would require specific calculations.
Molecular Dynamics Simulations for Interfacial Behavior, Self-Assembly, and Ligand Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly well-suited for investigating the collective behaviors of molecules, such as self-assembly and interfacial phenomena, which are characteristic of amphiphilic compounds like this compound. researchgate.netcuny.edu
MD simulations have been extensively used to study the formation of self-assembled monolayers (SAMs) by the closely related compound, octadecylphosphonic acid (ODPA), on various oxide surfaces like alumina (B75360) and silicon oxide. rsc.orgnih.gov These simulations provide insights into the mechanisms of self-organization, packing motifs, and the final ordering of the monolayers. rsc.org The long octadecyl chains tend to align due to van der Waals interactions, while the phosphonate headgroups anchor to the surface.
Simulations can model the dynamics of the self-assembly process, showing how molecules initially adsorb onto a surface and subsequently rearrange into ordered domains. rsc.org The role of the solvent in this process can also be discriminated by comparing simulations in different environments. rsc.org The results of such simulations can predict key structural parameters of the resulting monolayer, such as the tilt angle of the alkyl chains with respect to the surface normal, which is often found to be around 37° for ODPA SAMs. nih.gov
The interfacial behavior of the phosphonate layer with its environment (e.g., water or air) is another area where MD simulations provide valuable information. They can model the structure of the solvent at the interface and the dynamics of the terminal methyl groups of the alkyl chains, revealing the hydrophobic nature of the SAM surface.
Modeling of Bonding Interactions, Adsorption Energetics, and Surface Coverage
Modeling the interaction between the phosphonate headgroup and a substrate is essential for understanding the stability and structure of the resulting film. Computational studies, often using Density Functional Theory (DFT), can elucidate the chemical bonding between phosphonates and surfaces like aluminum oxide. acs.org
These models can compare the stability of different binding configurations, such as monodentate, bidentate, and tridentate coordination between the phosphonate oxygen atoms and the surface metal atoms. acs.orgchemrxiv.org For related organic phosphates interacting with iron oxides like goethite, ab initio MD simulations show that bidentate mononuclear motifs are more stable than monodentate ones. chemrxiv.org The interaction energies can be calculated, revealing the strength of the adsorption. Studies comparing phosphonates and carboxylates show that phosphonates generally bind more strongly to metal oxide surfaces. acs.org
The adsorption energetics are influenced by environmental factors, particularly the presence of water. acs.orgchemrxiv.org Computational models can incorporate water molecules to simulate a hydroxylated surface, providing a more realistic picture of the adsorption process. These models show that water plays a crucial role through proton transfer events and hydrogen bonding. chemrxiv.org
Surface coverage is another key parameter that can be modeled. By simulating the gradual association of molecules with the surface, it is possible to predict the packing density and identify factors that lead to the formation of dense, well-ordered monolayers. rsc.org The table below summarizes typical adsorption energy ranges for phosphonates on metal oxide surfaces, as determined by computational modeling.
| Binding Mode | Substrate | Typical Adsorption Energy (kJ/mol) |
| Monodentate | Aluminum Oxide | 100 - 150 |
| Bidentate | Aluminum Oxide | 180 - 250 |
| Tridentate | Aluminum Oxide | 200 - 300 |
Note: These are representative values for phosphonic acids on hydroxylated surfaces. The specific values depend on the exact nature of the surface and the computational method used. acs.org
Prediction of Reactive Sites and Hydrolytic Stability of the Phosphonate Moiety
Computational chemistry can be used to predict the reactivity of molecules and the stability of specific functional groups. minsky.ai For this compound, a key concern is the hydrolytic stability of the phosphonate methyl ester bond (P-O-CH₃).
Quantum calculations can be used to model the hydrolysis reaction pathway. minsky.ai By calculating the energies of reactants, transition states, and products, the activation energy for the hydrolysis can be determined, providing a measure of the reaction rate. dtic.mil Such studies on a range of phosphorus esters have been performed at various levels of theory, including Hartree-Fock and DFT. minsky.aidtic.mil
These models can identify the most likely sites for nucleophilic attack. In the phosphonate moiety of this compound, the phosphorus atom is electrophilic and is the primary site for attack by a nucleophile, such as a water molecule or a hydroxide (B78521) ion. The calculations can also elucidate the role of solvent molecules in stabilizing transition states, often showing that one or two water molecules can act as a bridge for proton transfer, lowering the activation energy. minsky.ai
The stability of the P-C bond is generally high under most conditions. researchgate.net However, the P-O-C ester linkage is susceptible to hydrolysis, particularly under basic conditions. nih.govnih.gov Computational studies on similar methyl hydrogen acylphosphonates have shown that they are unstable under highly alkaline pH conditions. researchgate.net In contrast, acidic hydrolysis is also possible but may require more forcing conditions like elevated temperatures. nih.gov The relative reactivity of different phosphorus esters can be compared computationally; phosphonates are generally found to have intermediate reactivity between the more reactive phosphinates and the more stable phosphates. dtic.mil
Emerging Research Directions and Advanced Applications
Functionalization of Nanocrystals and Nanoparticles
The use of octadecylphosphonate as a surface ligand is crucial for controlling the properties and behavior of nanocrystals and nanoparticles in various media.
Phosphonic acids, including octadecylphosphonic acid, are effective ligands for stabilizing nanocrystals, particularly in acidic environments. chemrxiv.org The functionalization of nanocrystal surfaces with octadecylphosphonate ligands enhances their colloidal stability and allows for their dispersion in a range of nonpolar solvents. For instance, Cadmium Selenide (B1212193) (CdSe) nanocrystals functionalized with ligands derived from n-octadecyl phosphonic acid are readily dispersible in chloroform, toluene, and hexane. chemrxiv.orgugent.be This stability is attributed to the strong binding of the phosphonate (B1237965) group to the nanocrystal surface and the steric hindrance provided by the long octadecyl chains, which prevents agglomeration. chemrxiv.orgresearchgate.net The binding of octadecylphosphonate moieties to the surface of as-prepared nanocrystals often occurs through an X-type interaction with excess metal ions, such as cadmium, on the surface layer. nih.gov
| Nanocrystal System | Functionalizing Ligand | Dispersible Solvents | Reference |
| Cadmium Selenide (CdSe) | n-octadecyl phosphonic acid | Chloroform, Toluene, Hexane | chemrxiv.org |
| Hafnium Dioxide (HfO₂) | n-octadecyl phosphonic acid | Not specified, used for device fabrication | ugent.be |
| UiO-66 (MOF) | octadecylphosphonic acid | Nonpolar solvents | researchgate.net |
This table summarizes the solvents in which various nanocrystals can be dispersed after functionalization with octadecylphosphonate ligands.
Octadecylphosphonate ligands play a significant role in surface passivation and can be involved in ligand exchange reactions to further modify nanocrystal properties. rsc.orgresearchgate.net On cadmium selenide (CdSe) nanocrystals, as-prepared surfaces are often terminated by the X-type binding of octadecylphosphonate groups. nih.gov These ligands can be displaced or exchanged to introduce new functionalities.
Strategies for ligand exchange include:
Displacement with Amines: In the presence of triethylamine (B128534), octadecylphosphonate ligands can be readily displaced from the nanocrystal surface. nih.govresearchgate.netescholarship.org
Reaction with Silyl Compounds: Treatment with compounds like Me₃Si-X (where X can be a silyl-protected thiol, selenide, or chloride) leads to the exchange of octadecylphosphonate ligands for the -X group. nih.govescholarship.org The reaction byproducts, such as O,O'-bis(trimethylsilyl)octadecylphosphonic acid ester, confirm the exchange process. researchgate.netescholarship.org
Thiol Binding: While the addition of free thiols can result in the thiol binding to the nanocrystal surface without displacing the octadecylphosphonate ligands, suggesting available Lewis-acidic sites, the presence of an amine promoter facilitates the exchange. nih.govresearchgate.netescholarship.org
This ability to perform ligand exchange allows for the fine-tuning of the electronic and optical properties of nanocrystals for specific applications. escholarship.org Furthermore, phosphonate ligands strongly passivate the nanocrystal surface, which can lead to significantly higher photoluminescence quantum yields (PLQY) in colloidal solutions. researchgate.net
Role in Metal-Organic Framework (MOF) Surface Science and Architecture
Surface modification of Metal-Organic Frameworks (MOFs) is a critical strategy for controlling their bulk properties and performance in various applications. semanticscholar.orgbohrium.comrsc.org
Octadecylphosphonic acid is used to functionalize the surfaces of MOF nanocrystals, altering their surface chemistry and improving their processability. In one study, acetate-capped UiO-66 nanocrystals underwent ligand exchange with octadecylphosphonic acid. researchgate.net This resulted in ammonium (B1175870) octadecylphosphonate-terminated surfaces with ligand coverages of 2.6–3.2 chains per nm². researchgate.net This surface modification is crucial for stabilizing colloidal dispersions of the MOF nanocrystals in nonpolar solvents, which is essential for creating composite materials and thin films. researchgate.net The technique of using monodentate ligands to cap crystal growth and confine functionality to the surface is known as coordination modulation, a powerful tool for addressing MOF surfaces during synthesis. semanticscholar.orgresearchgate.net
The functionalization of MOF surfaces can significantly influence their gas adsorption properties. researchgate.netresearchgate.net While surface modification adds mass and can potentially block pores, it can also alter the surface's affinity for specific gases. Research on UiO-66 MOFs functionalized with octadecylphosphonate showed that the modified materials retained a substantial portion of their gas uptake capacity. researchgate.net Specifically, the functionalized MOFs exhibited carbon dioxide absorption capacities of up to approximately 30% compared to the bulk, unmodified UiO-66 after correcting for the mass of the added ligands. researchgate.net This demonstrates that surface functionalization with long-chain ligands like octadecylphosphonate can be achieved while preserving a significant level of the material's intrinsic porosity and gas storage capabilities. researchgate.netnih.gov
This table presents data on the gas uptake capacity of MOFs after surface functionalization.
Application in Novel Electronic Devices, such as Memristors, via Nanocrystal Functionalization
The precise control over surface chemistry afforded by octadecylphosphonate ligands is being leveraged to develop novel electronic devices. rsc.orgresearchgate.net Memristors, or resistive random-access memory (RRAM), are promising next-generation memory devices whose performance can be tuned by the organic ligands on nanoparticle surfaces. chemrxiv.orgutwente.nl
In this context, n-octadecyl phosphonic acid has been used to functionalize hafnium dioxide (HfO₂) nanocrystals. chemrxiv.orgugent.be These functionalized nanocrystals are then assembled into nanoribbons to fabricate memristor devices. chemrxiv.org The electrical properties of these devices, particularly the threshold switching voltage, are dependent on the nature of the surface ligand. chemrxiv.orgugent.be Studies comparing various phosphonic acid ligands have shown that the interparticle distance in the nanocrystal assembly is influenced by the ligand's structure, with n-octadecyl phosphonic acid (ligand 5 in the study) resulting in an interparticle distance of 2.4 nm. ugent.be Research indicates that shorter chain ligands tend to lead to lower operating voltages in HfO₂ nanocrystal-based memristors. chemrxiv.orgugent.be The use of well-defined ligands like n-octadecyl phosphonic acid allows for systematic investigation into how ligand structure affects device performance, paving the way for the rational design of memristive systems. chemrxiv.org
Biomaterial Surface Engineering and Compatibility Studies
The engineering of biomaterial surfaces is a critical field aimed at improving the performance and longevity of medical implants and devices. Surface properties dictate the initial interactions between a material and the biological environment, influencing processes like protein adsorption, cell adhesion, and bacterial colonization. rsc.orgtaylorfrancis.com The primary goals of surface engineering are to enhance the integration of the implant with host tissue and to prevent adverse reactions such as inflammation or infection. nih.gov Methyl hydrogen octadecylphosphonate and similar long-chain alkylphosphonates are utilized to form self-assembled monolayers (SAMs) on various substrates, creating a chemically controlled interface. These organic layers can be tailored to present specific chemical functionalities, altering the surface energy, wettability, and charge of the underlying biomaterial. researchgate.net
The formation of dense, well-ordered monolayers is a key attribute of organophosphonates, providing excellent surface coverage and stability compared to other surface modification chemistries like silanes. researchgate.net This stability is crucial for long-term applications in the body. Research in this area focuses on the fundamental chemistry of how these molecules bind to biomaterial surfaces, such as titanium and its alloys, and how the resulting modified surface interacts with its environment on a chemical and physical level, independent of its ultimate biological efficacy.
The chemical modification of implant surfaces is a key strategy to promote osseointegration and minimize biofouling. nih.gov Titanium and its alloys are common implant materials that naturally form a passivating oxide layer (primarily TiO₂). rsc.org This native oxide layer provides an ideal substrate for the covalent attachment of phosphonate molecules like this compound. The phosphonic acid headgroup forms a strong, stable bond with the metal oxide surface.
This surface functionalization alters the implant's surface chemistry in several ways. The long octadecyl chains create a hydrophobic, non-polar surface. This change in surface energy can influence the initial adsorption of proteins, a critical step that precedes cell attachment. By creating a well-defined chemical interface, these phosphonate monolayers can reduce non-specific protein adsorption and subsequent bacterial adhesion, which are primary causes of implant-related infections and fouling. rsc.org Subtractive methods like acid-etching are often used to increase the surface area and alter microtopography before the application of such coatings to further enhance the potential for osseointegration. ijoicr.com The focus of this research is on understanding how the chemical nature of the phosphonate layer—its density, order, and terminal functionality—passivates the implant surface and controls its interfacial properties to resist fouling.
Catalysis and Separation Technologies utilizing Functionalized Surfaces
Surfaces functionalized with organophosphonates hold potential for applications in catalysis and separation technologies. The ability to create dense, stable monolayers on various substrates allows for the precise engineering of surface properties, which can be exploited to control chemical reactions or molecular transport. In catalysis, a surface can be functionalized to immobilize a catalyst, preventing it from leaching into the product stream and allowing for its reuse.
In separation technologies, particularly in membrane science, surface modification is crucial for performance. For instance, organic solvent nanofiltration can be used for catalyst separation from a product solution. rsc.org While research directly implicating this compound is specific, the principle involves creating membranes with tailored surface chemistry. A surface functionalized with octadecylphosphonate would be highly hydrophobic. This property could be used to create membranes that selectively allow the passage of non-polar molecules while retaining polar ones, or vice-versa, depending on the solvent system. This approach is a step toward developing more efficient processes for product purification and catalyst recycling in homogeneous catalysis. rsc.org
Development of Novel Sensing Platforms and Devices (e.g., Functionalized Silicon Nanowires)
This compound and other organophosphonates are instrumental in the development of highly sensitive biosensors, particularly those based on silicon nanowires (SiNWs). nih.gov SiNWs are excellent materials for sensor applications due to their high surface-to-volume ratio and advantageous electrical properties. mdpi.com However, for selective sensing, their surface must be chemically modified or "functionalized". nih.gov
Organophosphonates form a dense, stable monolayer on the native silicon oxide surface of the nanowires, which provides excellent passivation. researchgate.netnih.gov This phosphonate layer serves as a robust platform for the subsequent attachment of specific receptor molecules, such as peptide nucleic acids (PNA) for DNA detection. nih.govprinceton.edu The functionalization process involves creating the initial phosphonate monolayer, followed by linking the desired bioreceptor molecules. The success of this surface modification can be verified using various surface analysis techniques. researchgate.netprinceton.edu When the target molecule (e.g., a complementary DNA strand) binds to the receptor on the SiNW surface, it causes a detectable change in the nanowire's electrical conductance, allowing for label-free detection. nih.gov
| Surface Modification Step | Property Measured | Typical Value/Observation | Significance |
|---|---|---|---|
| Bare Silicon Oxide | Water Contact Angle | ~10-30° (Hydrophilic) | Initial state of the substrate. |
| After Alkylphosphonate Monolayer Deposition | Water Contact Angle | ~100-110° (Hydrophobic) | Confirms formation of a dense, non-polar organic layer. |
| After Alkylphosphonate Monolayer Deposition | Layer Thickness (Ellipsometry) | ~1.5 - 2.5 nm | Consistent with a single-molecule thick layer (monolayer). |
| After PNA Receptor Attachment | Water Contact Angle | Decreases (becomes more hydrophilic) | Indicates successful attachment of the polar PNA molecules. |
Role in Prodrug Design and Delivery Systems
In medicinal chemistry, a prodrug is an inactive compound that is converted into an active drug within the body. researchgate.net This strategy is often used to overcome limitations of the active drug, such as poor stability or inability to cross cell membranes. acs.orgrsc.org Phosphonate groups are frequently used as isosteric replacements for phosphates in drug design, particularly for nucleoside analogues. frontiersin.orgnih.gov A major advantage of this substitution is the enhanced chemical and metabolic stability conferred by the phosphorus-carbon (P-C) bond. frontiersin.org
Unlike the phosphorus-oxygen (P-O) bond in natural phosphates, the P-C bond of a phosphonate is not susceptible to hydrolysis by common enzymes like phosphatases and phosphodiesterases. frontiersin.org This intrinsic stability prevents premature degradation of the drug before it reaches its target. However, the negative charge of the phosphonate group at physiological pH hinders its ability to cross lipid-rich cell membranes. frontiersin.org To overcome this, prodrug strategies are employed where the phosphonate is masked with biolabile protecting groups. These groups neutralize the negative charge, allowing the prodrug to enter the cell, where the protecting groups are then cleaved to release the active phosphonate drug. acs.org
The chemical stability of the phosphonate group is a cornerstone of its use in nucleoside analogue prodrugs. Nucleoside analogues often require phosphorylation to become biologically active, but this first phosphorylation step can be inefficient. acs.orgfrontiersin.org Using a stable phosphonate mimic of the monophosphate bypasses this rate-limiting step. frontiersin.org The stability of the P-C bond is critical for ensuring the drug remains intact during circulation and delivery.
Studies on phosphonate-modified nucleosides have demonstrated their significantly increased resistance to both chemical and enzymatic hydrolysis compared to their phosphate (B84403) counterparts. semanticscholar.org For example, certain nucleotide analogues with phosphonate modifications have shown half-lives in human blood serum of up to 4.5 days, showcasing their high stability. semanticscholar.org This inherent stability is crucial for a controlled release profile, as the active compound is only liberated from its prodrug form under specific conditions inside the target cell, rather than being prematurely degraded in the bloodstream. This ensures a higher concentration of the active drug is delivered where it is needed.
| Linkage Type | Chemical Bond | Susceptibility to Enzymatic Hydrolysis | General Chemical Stability | Application in Prodrugs |
|---|---|---|---|---|
| Phosphate Ester | P-O-C | High (cleaved by phosphatases) | Low to Moderate | Prone to rapid degradation, limiting oral bioavailability. |
| Phosphonate | P-C | Very Low (resistant to phosphatases) | High | Provides a stable core for the drug, preventing premature metabolism. frontiersin.org |
Future Perspectives and Challenges in Methyl Hydrogen Octadecylphosphonate Research
Development of Novel Synthetic Pathways with Improved Efficiency and Atom Economy
The future development of materials based on methyl hydrogen octadecylphosphonate hinges on the availability of efficient, sustainable, and scalable synthetic methods. Traditional synthesis routes for phosphonates are often energy-intensive and may not align with the principles of green chemistry. The challenge is to create new pathways that maximize the incorporation of starting materials into the final product, a concept known as atom economy, while minimizing waste and energy consumption.
Comparison of Synthetic Methodologies for Phosphonates
| Methodology | Principle | Potential Advantages in Efficiency & Atom Economy | Reference |
|---|---|---|---|
| Conventional Synthesis | Traditional batch processing with external heating. | Well-established procedures. | N/A |
| Ultrasound-Assisted Synthesis | Uses sonic waves to transmit energy and promote cavitation, creating localized high-energy states. | - Increased reaction rates
| rsc.org |
| Microwave-Promoted Synthesis | Transfers energy directly into the reaction mixture, leading to rapid and uniform heating. | - Significant reduction in reaction time
| rsc.org |
| Flow Chemistry | Reactants are continuously pumped through a reactor, allowing for precise control. | - Superior heat and mass transfer
| mit.edu |
Achieving Precision Control over Surface Functionalization and Nanoscale Architecture
This compound and, more commonly, its de-esterified form, octadecylphosphonic acid (ODPA), are exemplary molecules for forming self-assembled monolayers (SAMs) on a variety of oxide surfaces. researchgate.net These highly ordered molecular layers are the foundation for tailoring surface properties. However, a significant challenge lies in achieving flawless, large-area SAMs with precise control over molecular packing and orientation. The amphipathic nature of these molecules can lead to defects such as aggregation and poor surface morphology, particularly under thermal stress, which can compromise the performance of devices. mdpi.com
Future research must focus on overcoming these limitations. This includes optimizing deposition conditions, such as solvent choice, which has been shown to be critical for forming high-quality SAMs on surfaces like silicon wafers. researchgate.net The goal is to move beyond simple monolayer formation to the deliberate design of complex nanoscale architectures. By controlling the assembly process, it may be possible to create templates for the guided growth of other materials, such as biomimetic hydroxyapatite (B223615) for bone regeneration scaffolds. nih.gov The ability to precisely engineer the nanoscale structure and geometry of these organic layers is crucial for controlling nucleation and growth of inorganic crystals, mimicking the hierarchical structures found in nature. nih.gov
Integration with Advanced Materials Systems for Multifunctional Platforms
The true potential of this compound-derived layers is realized when they are integrated as a key component within larger, multifunctional material systems. The phosphonate (B1237965) group provides a robust anchor to metal oxide surfaces, enabling the stable functionalization of advanced materials like nanocrystals and semiconductors. acs.org This integration is pivotal for the development of novel electronic and optoelectronic devices.
Prominent examples of this integration are already emerging. For instance, phosphonic acid-capped hafnium oxide (HfO₂) nanocrystals have been investigated for use in memristors, demonstrating the potential for this functionalization in next-generation flexible electronics. acs.org In the field of renewable energy, phosphonic acid-based SAMs are being developed as efficient hole transport layers (HTLs) in inverted perovskite solar cells. mdpi.com A key challenge in this area is optimizing the interface between the organic SAM and the perovskite layer to ensure efficient charge extraction and long-term stability. mdpi.com Future work will likely involve creating hybrid systems, such as combining phosphonate SAMs with other advanced materials like single-walled carbon nanotubes (SWCNTs), to further enhance device performance and stability. mdpi.com
Examples of Integrated Material Systems
| Advanced Material | Role of Phosphonate SAM | Resulting Multifunctional Platform | Reference |
|---|---|---|---|
| Hafnium Oxide (HfO₂) Nanocrystals | Surface functionalization ligand for colloidal stability and compact ligand shell. | Low-voltage memristors for flexible electronics. | acs.org |
| Indium Tin Oxide (ITO) | Forms a hole transport layer (HTL) to facilitate charge extraction. | High-performance inverted perovskite solar cells. | mdpi.com |
| ITO with SWCNTs | Forms a hybrid HTL in conjunction with carbon nanotubes. | Perovskite solar cells with enhanced efficiency and stability. | mdpi.com |
Bridging Theoretical and Experimental Research for Predictive Material Design
To accelerate the discovery and optimization of phosphonate-based materials, a closer integration of theoretical modeling and experimental validation is essential. Computational methods are becoming indispensable tools for understanding molecular behavior at the atomic level and predicting material properties before synthesis. mit.edunih.gov This "materials by design" approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation.
For phosphonate systems, theoretical calculations like Density Functional Theory (DFT) and semi-empirical methods can provide profound insights. researchgate.netresearchgate.net These models can be used to assess bond lengths, preferred molecular conformations, charge distributions, and the influence of molecular structure on performance in applications like corrosion inhibition. researchgate.netresearchgate.net The challenge is to develop models with high predictive accuracy that can reliably guide experimental efforts. As computational power increases, the use of artificial intelligence and machine learning will allow for the screening of vast numbers of potential molecular structures to identify candidates with desired properties, enabling the bottom-up design of atomically precise and highly functional materials. mit.educredential.net
Complementary Roles of Theoretical and Experimental Methods
| Approach | Techniques | Key Insights Provided | Reference |
|---|---|---|---|
| Theoretical | - Density Functional Theory (DFT)
| - Predicts molecular structure and conformation
| mit.eduresearchgate.netresearchgate.net |
| Experimental | - Infrared Spectroscopy
| - Confirms chemical structure and bonding
| researchgate.netdiva-portal.org |
Exploration of New Application Domains beyond Current Paradigms
While much of the current research focuses on surface coatings and electronics, the unique properties of this compound and its derivatives suggest potential in a much broader range of applications. The ability to form robust, well-defined interfaces on various materials opens doors to new technological domains that have yet to be fully explored.
One promising area is advanced biomedical devices. Building on the demonstrated ability of phosphonate-like structures to template biomineralization, there is potential for designing more sophisticated orthopedic and dental implants with surfaces that actively promote integration with bone tissue. nih.gov The structural similarity of α-aminophosphonic acids to α-aminocarboxylic acids has also led to the investigation of phosphonate derivatives as potential therapeutic agents, including for anticancer applications. mdpi.com Another frontier is the development of highly sensitive and selective chemical sensors. By modifying the long alkyl chain with specific functional groups, SAM-coated surfaces could be designed to detect target analytes with high precision. Furthermore, their inherent stability and ability to form dense, protective layers could be leveraged to create specialized coatings for materials used in extreme environments, offering enhanced protection against corrosion and wear.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing methyl hydrogen octadecylphosphonate and characterizing its purity in semiconductor applications?
- Methodology : The compound is synthesized via self-assembly on substrates like SiO₂/Si. The substrate is immersed in a solution of organophosphonic acid below its critical micelle concentration (CMC), followed by slow solvent evaporation. This creates a uniform film through meniscus-driven deposition, analogous to the Langmuir-Blodgett method but without applied pressure .
- Characterization : Purity is assessed using nuclear magnetic resonance (NMR) spectroscopy to quantify methylene/methyl resonance integrals (1:17 ratio for octadecyl chains) and FTIR to confirm phosphonate bonding .
Q. How is this compound utilized in self-assembled monolayers (SAMs) for surface functionalization?
- Application : It anchors to metal oxides (e.g., CdSe/ZnS nanocrystals) via X-type phosphonate bonds, modifying surface properties for optoelectronic devices. The ligand’s aliphatic chain enhances solubility in nonpolar solvents, critical for nanocrystal dispersion .
- Optimization : Substrate immersion time and solvent evaporation rate are adjusted to control film thickness and homogeneity. Excess ligand is removed via centrifugation to prevent micelle formation .
Advanced Research Questions
Q. What experimental challenges arise in quantifying ligand coverage of this compound on nanocrystal surfaces using NMR spectroscopy?
- Data Limitations : Only ~11.5% of ligand acidic hydrogens are detectable via NMR due to dynamic binding equilibria and signal broadening from surface interactions. This necessitates complementary techniques like thermogravimetric analysis (TGA) for mass-based quantification .
- Resolution Strategies : Isotopic labeling (e.g., deuterated ligands) or low-temperature NMR can reduce linewidths. Cross-validation with X-ray photoelectron spectroscopy (XPS) improves accuracy in surface coverage estimates .
Q. How does the coordination chemistry of this compound with transition metals influence the structural stability of metal phosphonate films?
- Mechanistic Insight : The ligand binds to metals (e.g., Cd²⁺, La³⁺) via tridentate phosphonate coordination, forming robust "dual-network" films. However, lanthanides induce tighter packing than cadmium, altering film porosity and thermal stability .
- Contradictions : While Cd²⁺-based films exhibit faster ligand exchange kinetics (t₁/₂ < 12 hr), La³⁺ films show slower dynamics due to stronger metal-phosphonate bonds, complicating applications requiring rapid ligand displacement .
Q. What contradictions exist in interpreting spectroscopic data for this compound in hybrid organic-inorganic systems?
- Case Study : FTIR spectra often show overlapping P=O and C-H stretching modes, masking ligand binding efficiency. Researchers must deconvolute peaks using computational models (e.g., density functional theory) to assign vibrational modes accurately .
- Mitigation : Synchrotron-based grazing-incidence XRD resolves crystallographic mismatches between organic ligands and inorganic substrates, clarifying interfacial defects .
Methodological Guidance
Q. How can researchers optimize ligand exchange protocols for this compound in nanocrystal surface engineering?
- Protocol Design : Pre-treat nanocrystals with tetraalkylammonium chloride to create L-type coordination sites, enhancing ligand adsorption without displacing existing phosphonate bonds .
- Validation : Monitor optical properties (e.g., photoluminescence quenching) to track ligand exchange efficiency. Dynamic light scattering (DLS) confirms colloidal stability post-modification .
Q. What strategies address discrepancies in quantifying this compound’s acidic hydrogen content in surface-bound states?
- Advanced NMR : Use ¹H-³¹P heteronuclear correlation spectroscopy (HMBC) to correlate acidic hydrogen resonances with phosphorus signals, improving assignment certainty .
- Complementary Techniques : Pair NMR with potentiometric titration to measure accessible acidic sites, reconciling data gaps from spectroscopic limitations .
Comparative Studies
Q. How do this compound-based SAMs compare to thiol or carboxylate ligands in semiconductor applications?
- Advantages : Phosphonate bonds exhibit higher thermal stability (>300°C) than thiols (<200°C), making them suitable for high-temperature device fabrication. However, thiols offer faster ligand exchange kinetics .
- Trade-offs : Carboxylate ligands provide broader pH compatibility but weaker binding affinity, requiring cross-linkers for stable SAMs .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Protocols : Use fume hoods to avoid inhaling aerosols. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Skin contact requires immediate washing with soap and water; eye exposure mandates 15-minute rinsing with saline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
